molecular formula C9H8N2O3 B1349075 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 41125-75-1

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B1349075
CAS No.: 41125-75-1
M. Wt: 192.17 g/mol
InChI Key: YRYGGQXFJDSZLH-UHFFFAOYSA-N
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Description

Chemical Context of 1,3,4-Oxadiazole Derivatives in Heterocyclic Chemistry

The 1,3,4-oxadiazole heterocycle represents one of the most extensively studied five-membered aromatic rings in heterocyclic chemistry, containing one oxygen and two nitrogen atoms in a configuration that confers remarkable chemical stability and biological relevance. These heterocyclic compounds are considered derivatives of furan through the replacement of two methane groups with two pyridine-type nitrogen atoms, creating a unique electronic environment that facilitates diverse chemical interactions. The peculiar structural feature of the 1,3,4-oxadiazole ring, particularly its pyridine-type nitrogen atoms, provides an exceptional binding platform for various enzymes and receptors in biological systems through numerous weak interactions, thereby eliciting an extensive array of bioactivities.

Research in the field of 1,3,4-oxadiazole chemistry has demonstrated that these compounds possess extraordinary versatility in synthetic transformations, participating effectively in various cross-coupling reactions including Suzuki-Miyaura and Stille coupling reactions. The heterocycle also engages in fundamental organic reactions such as Williamson ether synthesis, Friedel-Crafts acylation, and Hantzsch synthesis, positioning oxadiazoles as valuable building blocks in organic synthesis. The diverse reactivity patterns of these compounds stem from their electronic structure, which typically exhibits robust resistance against nucleophilic attacks, though halogen-substituted derivatives display enhanced propensity for nucleophilic substitution reactions.

The classification of oxadiazole isomers reveals four distinct structural possibilities: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole, with the 1,3,4-isomer garnering the greatest scientific attention due to its superior stability and broader application potential. Among these isomers, 1,3,4-oxadiazoles demonstrate exceptional resistance to ring-opening reactions compared to their counterparts, particularly the unstable 1,2,3-oxadiazole derivatives that readily decompose to form substituted diazomethanes. This stability advantage has contributed significantly to the prominence of 1,3,4-oxadiazole derivatives in medicinal chemistry applications.

Table 1: Oxadiazole Isomer Comparison

Isomer Type Stability Primary Applications Research Focus
1,2,3-Oxadiazole Low (ring-opening) Limited due to instability Minimal
1,2,4-Oxadiazole Moderate Medicinal chemistry, materials Moderate
1,2,5-Oxadiazole Moderate High energy materials Specialized
1,3,4-Oxadiazole High Pharmaceutical, agrochemical Extensive

The synthetic methodologies for 1,3,4-oxadiazole construction have evolved considerably, with researchers developing numerous efficient routes for their preparation. The most commonly employed synthetic approach involves reactions of acid hydrazides with acid chlorides or carboxylic acids, followed by direct cyclization of diacylhydrazines using various dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, and polyphosphoric acid. Alternative methodologies include direct reactions of acids with N-isocyanimino-triphenylphosphorane, providing chemists with multiple strategic options for accessing these valuable heterocycles.

Structural Significance of the 4-Methoxyphenyl Substituent

The 4-methoxyphenyl substituent in this compound represents a critical structural element that profoundly influences the compound's electronic properties and chemical behavior. The methoxy group (-OCH₃) functions as an electron-donating group through both resonance and inductive effects, creating a unique electronic environment that affects the reactivity of the entire molecular system. In this structural arrangement, the lone-pair electrons on the methoxy group can flow from the substituent toward the aromatic ring and subsequently influence the electron density of the attached oxadiazole heterocycle.

The positioning of the methoxy group at the para position of the phenyl ring creates optimal conditions for electron donation through resonance stabilization. This positioning allows for maximum orbital overlap between the oxygen lone pairs and the aromatic π-system, resulting in enhanced electron density throughout the conjugated system. Research has demonstrated that para-substituted methoxy groups exhibit significantly different reactivity patterns compared to their ortho-substituted counterparts, primarily due to reduced steric hindrance and optimal electronic communication.

Comparative studies of electron-donating group effects in oxadiazole chemistry have revealed that compounds bearing 4-methoxyphenyl substituents often display enhanced yields in certain synthetic transformations compared to unsubstituted or electron-withdrawing group-substituted analogs. Specifically, research investigating the relationship between substituent strength and reaction outcomes found that 4-methoxyphenyl-substituted oxadiazoles produced yields of 61.9% compared to significantly lower yields for other substitution patterns. This enhanced reactivity profile demonstrates the profound impact of electronic effects on chemical behavior.

Table 2: Electronic Effects of Aromatic Substituents in Oxadiazole Systems

Substituent Position Substituent Type Electronic Effect Observed Yield (%) pKa Reference
2-position Methyl Weak donation 3.5 3.95
2-position Methoxy Moderate donation 17.5 4.09
4-position Methyl Weak donation 9.9 4.37
4-position Methoxy Strong donation 61.9 4.47
4-position Dimethylamino Very strong donation 21.5 4.91

The molecular orbital considerations of 4-methoxyphenyl substitution reveal complex interactions between the aromatic system and the oxadiazole heterocycle. Studies examining the effect of aryl substituents on intramolecular cyclization reactions have shown that 4-methoxyphenyl groups can significantly influence reaction pathways and product distributions. In particular, research has demonstrated that the presence of 4-methoxyphenyl substituents can lead to spontaneous reaction conditions that result in complex product mixtures, indicating the powerful electronic influence of this substitution pattern.

The tautomeric behavior of this compound is also influenced by the 4-methoxyphenyl substituent, as the electron-donating properties of the methoxy group can stabilize certain tautomeric forms over others. This compound exists in equilibrium between its keto and enol forms, with the relative stability of each form being modulated by the electronic properties of the aromatic substituent. The systematic name "oxadiazol-2(3H)-one" reflects this tautomeric nature and emphasizes the dynamic character of the compound's structure.

Historical Development and Research Motivation

The historical development of 1,3,4-oxadiazole chemistry traces back to the mid-20th century, with the first identification of 1,3,4-oxadiazole achieved by Ainsworth in 1965 through thermolysis reactions. This foundational discovery marked the beginning of intensive research efforts that have continued for over 85 years, establishing oxadiazole chemistry as a cornerstone of heterocyclic research. The initial motivation for studying these compounds stemmed from their unique structural features and the recognition that heterocyclic compounds often exhibit remarkable biological activities that make them valuable in pharmaceutical applications.

The research trajectory for 1,3,4-oxadiazole derivatives has been driven by the growing understanding of their therapeutic potential across multiple disease categories. Comprehensive reviews of the literature have documented extensive biological activities associated with these compounds, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, and antiviral properties. This broad spectrum of biological activities has motivated researchers to develop increasingly sophisticated synthetic methodologies and to explore structure-activity relationships that might guide the design of more effective therapeutic agents.

The scientific attention devoted to 1,3,4-oxadiazole research has demonstrated continuous growth since the year 2000, as evidenced by publication trends in major scientific databases. This increasing research focus reflects both the expanding understanding of oxadiazole chemistry and the recognition of these compounds as valuable scaffolds for drug development. The heterocycle demonstrates bioisosteric equivalence with ester and amide functional groups, making it particularly useful as an alternative when the instability of these traditional groups presents challenges in pharmaceutical applications.

Table 3: Timeline of Major Developments in 1,3,4-Oxadiazole Research

Year/Period Development Research Focus Impact
1965 First identification by Ainsworth Basic structural characterization Foundation establishment
1970s-1980s Synthetic methodology development Cyclization and substitution Method diversification
1990s-2000s Biological activity recognition Medicinal chemistry applications Therapeutic potential
2000-present Intensive pharmaceutical research Drug development and optimization Clinical applications

The emergence of this compound as a compound of research interest reflects broader trends in medicinal chemistry toward understanding how specific substitution patterns influence biological activity. Research efforts have particularly focused on three-component derivatives of 1,3,4-oxadiazole systems, with studies demonstrating that compounds bearing methoxyphenyl groups exhibit powerful biological activities. Specifically, compounds designated as 4d with methoxyphenyl substituents have shown exceptional performance in biological screening assays, validating the strategic importance of this particular substitution pattern.

The motivation for continued research on compounds like this compound also stems from the growing need to address drug resistance issues in modern medicine. Recent advances in understanding the pharmacological profiles of oxadiazole derivatives have highlighted their potential for overcoming resistance mechanisms, particularly through structural modifications that enhance activity against specific therapeutic targets. This contemporary research focus emphasizes the importance of systematic studies of individual compounds within the broader oxadiazole family.

Contemporary research initiatives have also been motivated by the recognition that oxadiazole derivatives represent promising candidates for addressing challenging diseases where traditional therapeutic approaches have proven inadequate. The scaffold's presence in numerous marketed pharmaceutical products, including antiretroviral drugs and antihypertensive agents, demonstrates the practical value of continued research efforts in this area. The systematic investigation of compounds like this compound contributes to the fundamental understanding necessary for rational drug design and development efforts targeting these challenging therapeutic areas.

Properties

IUPAC Name

5-(4-methoxyphenyl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-13-7-4-2-6(3-5-7)8-10-11-9(12)14-8/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYGGQXFJDSZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342713
Record name 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41125-75-1
Record name 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in oxidative stress responses and inflammatory pathways. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to downstream effects on cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, it may exhibit neuroprotective properties by modulating oxidative stress and inflammatory responses . In other cell types, it can affect metabolic pathways and energy production, leading to changes in cell function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound has been shown to inhibit enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species and mitigating cellular damage . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects. Studies have shown that this compound remains stable under controlled conditions but may degrade over time when exposed to light or extreme temperatures . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce adaptive cellular responses, such as upregulation of antioxidant defenses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and inflammation . It can influence metabolic flux and alter metabolite levels, leading to changes in cellular energy production and redox balance . The compound’s metabolism may also involve conjugation reactions that facilitate its excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into mitochondria, where it can exert its effects on energy production and oxidative stress .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to mitochondria can enhance its ability to modulate oxidative stress and energy metabolism . Understanding its subcellular distribution can provide insights into its mechanisms of action and potential therapeutic applications.

Biological Activity

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one, a compound with the molecular formula C9_9H8_8N2_2O3_3 and CAS number 41125-75-1, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

  • Molecular Weight : 192.18 g/mol
  • Purity : 95%
  • Structure : The compound features a methoxy group attached to a phenyl ring, which is critical for its biological activity.

Anticancer Activity

Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with oxadiazole moieties can inhibit cancer cell proliferation effectively. The structure-activity relationship (SAR) analysis highlighted that the presence of electron-donating groups like methoxy enhances cytotoxicity against various cancer cell lines.

CompoundCell Line TestedIC50_{50} (µM)Activity
This compoundA-431< 10High
Compound XHT295.5Moderate
Compound YJurkat12.0Low

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Antioxidant Activity

The antioxidant properties of this compound have been assessed using DPPH and ABTS assays. Results indicated moderate antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases.

Case Studies

  • In Vitro Anticancer Study :
    A research paper evaluated the efficacy of this compound against human cancer cell lines A-431 and HT29. The compound showed an IC50_{50} value of less than 10 µM against A-431 cells, indicating potent anticancer activity .
  • Antimicrobial Evaluation :
    Another study tested the antimicrobial effects of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that the compounds exhibited significant inhibition zones compared to control groups .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Topoisomerase II Inhibition : This compound has been identified as a potential inhibitor of topoisomerase II, a crucial enzyme in DNA replication and repair.
  • Programmed Cell Death Receptor Interaction : Recent studies suggest that oxadiazole derivatives can modulate immune responses by inhibiting PD-1/PD-L1 interactions .

Scientific Research Applications

Biological Applications

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one has been investigated for various biological activities:

Antimicrobial Activity

The compound exhibits significant antibacterial and antifungal properties. Studies have shown that derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Aspergillus niger and Saccharomyces cerevisiae. For instance, compounds derived from 1,3,4-oxadiazoles have demonstrated strong antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 5 to 8.9 μg/mL against certain strains .

Anticancer Properties

Research indicates that this compound can serve as a lead compound in anticancer drug development. It has shown cytotoxic effects against various cancer cell lines. One study highlighted a derivative that exhibited over 90% inhibition against breast cancer cell lines at specific concentrations . The mechanism of action may involve interference with cellular processes critical for cancer cell survival.

Neuroprotective Effects

The compound has also been studied for its neuroprotective and anti-inflammatory activities. It shows promise in treating neurodegenerative diseases by protecting neuronal cells from damage. This application is particularly relevant in the context of ischemic stroke and traumatic brain injuries.

Material Science Applications

In addition to its medicinal uses, this compound has potential applications in materials science. Some derivatives have been explored for use in organic light-emitting diodes (OLEDs), showcasing their versatility beyond biological applications.

Comparative Analysis of Related Compounds

Here is a table comparing this compound with other structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
5-(Phenyl)-1,3,4-oxadiazol-2(3H)-onePhenyl group instead of methoxyDifferent solubility and biological activity
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-oneChlorine substituentHigher antibacterial activity
5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2(3H)-oneNaphthalene moietyEnhanced lipophilicity and potential drug delivery
5-(Benzothiazol-2-yl)-1,3,4-oxadiazol-2(3H)-oneBenzothiazole ringUnique antifungal properties

The unique methoxy substitution in this compound significantly influences its solubility and biological interactions compared to other oxadiazole derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at Position 5: Aromatic vs. Heterocyclic Groups

a) 5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2(3H)-one Derivatives
  • Cytotoxic Activity: Derivatives such as 3-[(4-dodecylpiperazin-1-yl)methyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione (108) and (109) exhibit potent anticancer activity against 4T1-mammary carcinoma and CT26.WT-colon cancer cells, with IC50 values of 1.6 ± 0.3 µM and 6.3 ± 0.1 µM, respectively. The 4-methoxyphenyl group enhances target binding through hydrophobic interactions, while the piperazine moiety improves solubility .
  • Structural Advantage : The para-methoxy group balances electron donation and steric hindrance, optimizing interactions with cellular targets like the Keap1/Nrf2 pathway .
b) 5-(3-Methoxyphenyl)-1,3,4-Oxadiazol-2(3H)-one (23m)
  • Activity Comparison: Substitution at the meta position (3-methoxyphenyl) reduces steric hindrance compared to the para isomer.
c) 5-(2-Furyl)-1,3,4-Oxadiazol-2(3H)-one
  • Electronic Effects : The furyl group introduces a heterocyclic, electron-rich system. This substitution is associated with improved metabolic stability but reduced potency in antimicrobial assays compared to methoxyphenyl derivatives .

Substitution at Position 3: Functional Group Modifications

a) 3-Alkylated Derivatives
  • 5-Hexyl-1,3,4-Oxadiazol-2(3H)-one : Alkyl chains (e.g., hexyl) enhance lipophilicity, improving membrane permeability but reducing target specificity. These derivatives are primarily studied for their hydrolytic behavior, forming hydrazides rather than exhibiting direct biological activity .
b) 3-(Substituted Benzyl) Derivatives

Pharmacokinetic and Physicochemical Properties

  • LogP and Solubility: The 4-methoxyphenyl group in the target compound increases logP (~3.7 estimated) compared to polar substituents like 2-aminophenyl (logP ~1.5), enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Species-Specific Activity : MAO-B inhibitors like 5-(4-benzyloxyphenyl)-oxadiazolone show 3–4 orders of magnitude potency differences between species (rat vs. beef), highlighting the importance of target homology in drug design .

Key Findings and Implications

Positional Isomerism : Para-substituted methoxyphenyl derivatives generally exhibit superior biological activity compared to meta or ortho isomers due to optimized steric and electronic interactions.

Substituent Effects : Electron-donating groups (e.g., methoxy) enhance target binding in anticancer and enzyme inhibition contexts, while electron-withdrawing groups (e.g., trifluoromethyl) may improve metabolic stability.

Preparation Methods

Cyclodehydration of Hydrazides with Acid Derivatives

The most common and classical approach to synthesize 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one involves the cyclization of 4-methoxybenzohydrazide with carboxylic acid derivatives such as acid chlorides or esters in the presence of dehydrating agents.

  • Typical Procedure:

    • React 4-methoxybenzohydrazide with an acid chloride or carboxylic acid derivative.
    • Use dehydrating agents such as phosphorus oxychloride (POCl3) or triphosgene to promote cyclodehydration.
    • The reaction proceeds via intramolecular cyclization forming the 1,3,4-oxadiazol-2-one ring.
  • Reaction Conditions:

    • Solvents: Dichloromethane or other aprotic solvents.
    • Temperature: 0 °C to room temperature, sometimes elevated to 70–85 °C depending on reagents.
    • Time: Several hours to overnight.
  • Mechanism:

    • The hydrazide nitrogen attacks the activated carbonyl carbon of the acid derivative.
    • Cyclization occurs with elimination of water or HCl, forming the oxadiazolone ring.

One-Pot Electrochemical Synthesis

A novel method reported involves the one-pot electrochemical reduction of arenediazonium salts and quinones to form 1,3,4-oxadiazol-2(3H)-ones.

  • Key Features:

    • Uses arenediazonium salts derived from substituted anilines.
    • Electrochemical reduction in N-methylformamide solvent.
    • Radical mechanism followed by internal rearrangement leads to oxadiazolone formation.
  • Advantages:

    • Mild conditions.
    • Avoids use of harsh dehydrating agents.
    • Potential for cleaner reaction profiles.

Cyclization via Semicarbazide Intermediates

Another approach involves the synthesis of substituted semicarbazides followed by cyclization under oxidative or basic conditions.

  • Typical Steps:

    • Prepare 4-methoxyphenyl semicarbazide by reaction of 4-methoxybenzohydrazide with appropriate reagents.
    • Cyclize semicarbazide with sodium acetate in aqueous or mixed solvents.
    • Use oxidants such as iodine or potassium iodide to promote ring closure to the oxadiazolone.
  • Reaction Monitoring:

    • Thin layer chromatography (TLC) with chloroform:methanol or acetone:n-hexane solvent systems.
    • Spectroscopic confirmation by IR, 1H-NMR, and 13C-NMR.

Cyclization from Hydrazinecarbothioamide Derivatives

Though more common for thiadiazole analogues, hydrazinecarbothioamide derivatives can be cyclized under alkaline oxidative conditions to yield oxadiazole derivatives.

  • Conditions:
    • Reflux with aqueous sodium hydroxide.
    • Oxidative cyclization using iodine/potassium iodide mixture.
    • Elimination of hydrogen sulfide (H2S) leads to oxadiazole ring formation.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations Yield Range (%)
Cyclodehydration with POCl3 4-Methoxybenzohydrazide + acid chloride POCl3, CH2Cl2, 0 °C to RT High purity, well-established Use of corrosive reagents 70–85
One-Pot Electrochemical Synthesis Arenediazonium salts + quinones Electrochemical cell, N-methylformamide Mild, green chemistry approach Requires electrochemical setup Moderate (not always reported)
Semicarbazide Cyclization 4-Methoxyphenyl semicarbazide + aldehydes NaHSO3, ethanol-water, reflux 10–12 h Simple reagents, scalable Longer reaction time 60–80
Oxidative Cyclization of Carbothioamides Hydrazinecarbothioamide derivatives NaOH reflux, I2/KI oxidative conditions Access to diverse analogues Formation of side products possible 50–75

Research Findings and Analytical Data

  • Spectroscopic Characterization:

    • IR spectra show characteristic carbonyl (C=O) stretching around 1670–1700 cm⁻¹.
    • 1H-NMR typically shows aromatic protons of the 4-methoxyphenyl group between δ 6.8–7.5 ppm and a singlet for the methoxy group around δ 3.7–3.9 ppm.
    • 13C-NMR confirms the oxadiazolone carbonyl carbon near δ 150–170 ppm.
    • Mass spectrometry confirms molecular ion peak at m/z 192 consistent with molecular weight.
  • Reaction Monitoring:

    • TLC is used to monitor reaction progress, with solvent systems such as chloroform:methanol (9:1) or acetone:n-hexane (8:2).
    • Purification typically involves recrystallization from ethanol or isopropanol.
  • Yield and Purity:

    • Yields vary depending on method but generally range from 50% to 85%.
    • Purity is confirmed by elemental analysis and spectral data.

Q & A

Q. What are the recommended synthetic routes for 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via cyclization of substituted benzoic acid derivatives. Key methods include:

  • General Method 2 : Using ethyl 4-methoxybenzoate with hydrazine hydrate at elevated temperatures (e.g., 70°C), followed by cyclization with carbonyl diimidazole (CDI) .
  • General Method 3 : Starting from benzohydrazide derivatives, cyclized with triphosgene in dichloromethane under reflux .

Q. Optimization Strategies :

  • Temperature Control : Higher yields (up to 79%) are achieved at 70°C compared to room-temperature reactions .
  • Purification : Column chromatography with gradients (e.g., hexane/EtOAc) improves purity .
  • Catalyst Use : CDI enhances cyclization efficiency compared to traditional carbodiimides .

Q. Example Yield Data :

Starting MaterialMethodYieldCharacterization Techniques
Ethyl 4-methoxybenzoateGM28%1^1H NMR, LCMS, 13^{13}C NMR
4-MethoxybenzohydrazideGM324%NMR, LCMS, HPLC

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Methodological Answer :

  • NMR Spectroscopy :
    • 1^1H NMR confirms the methoxy group (δ 3.80 ppm) and oxadiazolone NH (δ 12.22 ppm) .
    • 13^{13}C NMR identifies carbonyl (δ 156–160 ppm) and aromatic carbons .
  • LCMS/HPLC : LCMS ([M+H]+ at m/z 257.17) and HPLC (>95% purity) validate molecular weight and purity .
  • X-ray Crystallography : Resolves crystal packing and dihedral angles (e.g., 65.84° between oxadiazolone and phenyl planes in analogues) .

Q. Critical Considerations :

  • Use DMSO-d6 for NMR to observe NH protons .
  • Compare retention times with synthetic intermediates to detect impurities .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the multi-target pharmacological activities of this compound derivatives?

Methodological Answer :

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50 values for MAO-B, QR2, and NRF2 using fluorometric or colorimetric substrates (e.g., kynuramine for MAO-B) .
    • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-melatonin for MT1R/MT2R) with nonlinear regression for KiK_i determination .
  • Cellular Models :
    • Neurogenesis : Promote hippocampal neurogenesis in SH-SY5Y cells, quantified via BrdU incorporation .
    • Oxidative Stress : Activate NRF2-ARE pathways in HEK293T cells, measured by luciferase reporter assays .

Q. Key Parameters :

  • Dose-Response Curves : Use 8–10 concentrations to calculate Hill coefficients and validate target engagement .
  • Selectivity Screening : Compare IC50 ratios (e.g., MAO-B/MAO-A >71,400 for derivative 12a) .

Q. What methodologies are employed to assess the neurogenic potential of this compound derivatives in hippocampal models?

Methodological Answer :

  • Primary Hippocampal Cultures : Treat with derivatives (1–10 µM) and quantify neurite outgrowth via βIII-tubulin staining .
  • Neurosphere Assays : Measure proliferation in subventricular zone-derived neurospheres using ATP-luminescence .
  • In Vivo Models : Administer compounds (oral, 1–10 mg/kg) in rodents and assess doublecortin (DCX)+ cells in dentate gyrus .

Q. Validation Metrics :

  • Transcriptional Profiling : RNA-seq to identify neurogenesis markers (e.g., BDNF, SOX2) .
  • Kinetic Studies : Time-lapse microscopy to track neuronal differentiation .

Q. How should structural modifications be strategically planned to enhance selectivity toward enzyme targets like QR2 or MAO-B?

Methodological Answer :

  • Substituent Engineering :
    • Para-Substitutions : Electron-donating groups (e.g., methoxy) enhance MAO-B inhibition (IC50 = 8.05 µM) .
    • Heterocyclic Additions : Propynyl groups improve blood-brain barrier permeability for neurogenic activity .
  • Binding Pocket Analysis :
    • MAO-B : Bulky tert-butyl groups occupy the entrance cavity, reducing off-target effects .
    • QR2 : Planar aromatic systems align with the hydrophobic active site .

Q. SAR Table for MAO-B Inhibition :

DerivativeR-GroupMAO-B IC50 (nM)Selectivity (MAO-B/A)
12a2-Cyanoethyl1.4>71,400
4ePropynyl8.053200
23bbDimethylamino206.2N/A

Q. What analytical approaches are recommended for resolving contradictions in reported IC50 values across studies?

Methodological Answer :

  • Assay Standardization :
    • Use identical substrate concentrations (e.g., 50 µM kynuramine for MAO-B) .
    • Control for enzyme source (recombinant vs. tissue-derived) .
  • Data Normalization :
    • Express IC50 relative to positive controls (e.g., clorgyline for MAO-A) .
    • Account for Hill coefficients >1, indicating cooperative binding .
  • Meta-Analysis Tools :
    • Compare free energy calculations (e.g., ΔG binding) with experimental IC50s to identify outliers .

Case Study : Discrepancies in QR2 inhibition (IC50 = 0.57 µM vs. 8.05 µM) may arise from cell permeability differences, resolved via parallel artificial membrane permeability assays (PAMPA) .

Q. How are safety and handling protocols tailored for this compound in laboratory settings?

Methodological Answer :

  • PPE Requirements : Nitrile gloves, lab coats, and fume hoods for synthesis (H315: skin irritation) .
  • First Aid : Immediate rinsing for eye exposure (H319) and activated charcoal for oral ingestion (H302) .
  • Waste Disposal : Incinerate at >800°C to avoid environmental release (H410) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.